Sunitinib-d10 - 1126721-82-1

Sunitinib-d10

Catalog Number: EVT-362529
CAS Number: 1126721-82-1
Molecular Formula: C22H27FN4O2
Molecular Weight: 408.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Sunitinib, known by its molecular derivative Sunitinib-d10, is a small molecule tyrosine kinase inhibitor with significant clinical efficacy in the treatment of various malignancies. It was developed to overcome the limitations of earlier tyrosine kinase inhibitors, such as SU6668 and SU5416, which exhibited poor pharmacologic properties and limited efficacy1. Sunitinib has been approved by the US Food and Drug Administration for the treatment of advanced renal cell carcinoma and imatinib-refractory gastrointestinal stromal tumors (GISTs)16. Its broad-spectrum activity against receptor tyrosine kinases (RTKs) has positioned it as a standard of care in certain cancer therapies235678.

Applications in Various Fields

Renal Cell Carcinoma

Sunitinib is the standard first-line therapy for advanced clear cell renal cell carcinoma (ccRCC). It inhibits ccRCC growth primarily through antiangiogenic mechanisms rather than direct targeting of tumor cells2. The inhibition of Stat3 by sunitinib in renal cell carcinoma induces tumor cell apoptosis and reduces immunosuppressive cells, which may enhance its antitumor efficacy7.

Gastrointestinal Stromal Tumors

For GISTs that are resistant to imatinib, sunitinib has shown definitive efficacy. It targets mutations in Kit and PDGFRalpha, which are common in these tumors68. The multitargeted approach of sunitinib is crucial for the treatment of these malignancies56.

Other Cancers

Sunitinib has demonstrated clinical activity in neuroendocrine, colon, and breast cancers in phase II studies1. It also shows potential in the treatment of pediatric medulloblastomas by inducing apoptosis and inhibiting cell proliferation through the inhibition of STAT3 and AKT pathways9.

Pheochromocytoma

Sunitinib directly inhibits catecholamine synthesis and secretion in pheochromocytoma tumor cells by blocking VEGFR-2 via PLC-γ-related pathways10. This suggests that sunitinib's action is not limited to antiangiogenic effects but also includes direct targeting of tumor cells.

Relevance: Sunitinib is the parent compound of Sunitinib-d10. Sunitinib-d10 is a deuterated analog of sunitinib, meaning that 10 hydrogen atoms in sunitinib have been replaced with deuterium atoms []. This isotopic substitution does not alter the basic chemical structure or binding properties of the molecule, but it can affect its pharmacokinetic properties, such as metabolic stability and half-life []. As a result, Sunitinib-d10 is often used as an internal standard in analytical methods to quantify sunitinib concentrations in biological samples like plasma [].

N-Desethyl Sunitinib (SU12662)

Compound Description: N-Desethyl Sunitinib, also known as SU12662, is the primary active metabolite of sunitinib [, ]. Like its parent compound, SU12662 exhibits inhibitory activity against multiple RTKs, including VEGFRs, PDGFRs, c-KIT, and FLT3 [, ]. It significantly contributes to the overall antitumor activity of sunitinib [, ].

Relevance: SU12662 is a structurally-related compound to Sunitinib-d10 because it is a metabolite of Sunitinib. SU12662 is formed by N-deethylation of sunitinib, which involves the removal of an ethyl group from the nitrogen atom in the molecule []. Despite this structural modification, SU12662 retains the core structure of Sunitinib, contributing to its similar pharmacological profile []. The presence of SU12662 in plasma alongside sunitinib necessitates their simultaneous quantification in pharmacokinetic studies, often utilizing Sunitinib-d10 as an internal standard [].

Classification

Sunitinib-d10 falls under the classification of pharmaceutical compounds, specifically as a multi-targeted receptor tyrosine kinase inhibitor. It is designed to inhibit various receptor tyrosine kinases involved in tumor growth and progression, making it valuable in cancer treatment research.

Synthesis Analysis

The synthesis of Sunitinib-d10 involves a modified approach to producing the original Sunitinib compound. The synthesis method aims to improve yield and efficiency compared to traditional methods.

Synthetic Method

Molecular Structure Analysis

Sunitinib-d10 maintains a similar molecular structure to that of Sunitinib, with the incorporation of deuterium atoms affecting its mass and potentially its metabolic stability.

Structural Details

  • Molecular Formula: C22H26F2N4O2 (for Sunitinib); for Sunitinib-d10, replace hydrogen atoms with deuterium where applicable.
  • Key Functional Groups:
    • A pyrrole ring system
    • An indole moiety
    • Multiple nitrogen atoms contributing to its activity as a kinase inhibitor.

The presence of deuterium alters the vibrational frequencies of bonds involving hydrogen, which can be detected using techniques such as nuclear magnetic resonance spectroscopy, aiding in pharmacokinetic studies.

Chemical Reactions Analysis

Sunitinib-d10 participates in various chemical reactions typical for multi-targeted tyrosine kinase inhibitors:

  1. Metabolic Reactions:
    • Sunitinib undergoes oxidative metabolism primarily in the liver, leading to several metabolites including SU12662.
    • Deuteration may alter metabolic pathways slightly, impacting the formation rates of these metabolites.
  2. Analytical Reactions:
    • The compound is often analyzed using high-performance liquid chromatography coupled with mass spectrometry, leveraging its unique isotopic signature for quantification in biological samples .
Mechanism of Action

Sunitinib-d10 acts by inhibiting multiple receptor tyrosine kinases involved in tumor angiogenesis and growth factor signaling.

Detailed Mechanism

  • Target Kinases: It primarily targets vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and others involved in tumor proliferation.
  • Inhibition Pathway: By blocking these receptors, Sunitinib-d10 disrupts angiogenesis (formation of new blood vessels) and inhibits tumor cell proliferation, leading to reduced tumor growth and metastasis .
Physical and Chemical Properties Analysis

Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: The presence of deuterium may enhance stability against metabolic degradation compared to non-deuterated forms.

Relevant Data

  • Molecular Weight: The molecular weight will be higher than that of non-deuterated Sunitinib due to the additional mass from deuterium atoms.
  • Melting Point: Specific melting point data for Sunitinib-d10 may vary slightly from that of standard Sunitinib due to isotopic effects.
Applications

Sunitinib-d10 is primarily used in scientific research settings:

  1. Pharmacokinetic Studies: Utilized for studying drug metabolism and disposition due to its unique isotopic labeling.
  2. Analytical Chemistry: Employed in method development for quantifying Sunitinib levels in biological matrices, improving accuracy in clinical studies .
  3. Cancer Research: Assists in understanding resistance mechanisms and optimizing therapeutic strategies involving Sunitinib.
Chemical Identity and Structural Characterization of Sunitinib-d10

Molecular Structure and Isotopic Labeling Configuration

Sunitinib-d10 (Synonyms: SU 11248-d10; CAS: 1126721-82-1) is a deuterated analog of the multi-targeted receptor tyrosine kinase inhibitor sunitinib. Its molecular formula is C₂₂H₁₇D₁₀FN₄O₂, with a molecular weight of 408.54 g/mol. The compound features ten deuterium atoms (²H) specifically incorporated at the diethylaminoethyl side chain, replacing all hydrogen atoms in the two ethyl groups (–N(CH₂CH₃)₂). This results in a –N(CD₂CD₃)₂ moiety, confirmed as a pentadeuterated ethyl group (N–C(CD₂CD₃)) configuration [1] [4]. The core structure retains the original sunitinib framework: a 5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide scaffold. The deuterium labeling is stereochemically inert and does not alter the planar geometry or the Z-configuration of the exocyclic double bond critical for target binding [4] [8].

Table 1: Atomic Specification of Sunitinib-d10

PositionElemental CompositionIsotope Modification
Diethylaminoethyl Side ChainC₆D₁₀N–N(CD₂CD₃)₂
Pyrrole-3-carboxamide CoreC₁₆H₁₇FN₃O₂No deuterium substitution
Entire MoleculeC₂₂H₁₇D₁₀FN₄O₂Ten deuterium atoms

Comparative Analysis of Deuterated vs. Non-deuterated Sunitinib

Deuteration aims to leverage the deuterium kinetic isotope effect (DKIE), where the stronger carbon-deuterium bond (bond dissociation energy: ~464 kJ/mol vs. ~439 kJ/mol for C–H) increases the activation energy for oxidative cleavage. This stabilizes the molecule against cytochrome P450 (CYP3A4)-mediated metabolism, particularly at the diethylamino group—a known site of N-dealkylation in non-deuterated sunitinib (SU11248) [2] [5]. While the primary pharmacological activity remains unchanged due to identical target-binding domains, deuterated sunitinib exhibits enhanced metabolic resistance:

  • Target Affinity: Retains inhibitory potency against vascular endothelial growth factor receptor 2 (VEGFR2; IC₅₀ = 80 nM) and platelet-derived growth factor receptor β (PDGFRβ; IC₅₀ = 2 nM), matching non-deuterated sunitinib [1].
  • Metabolic Stability: In vitro studies show reduced turnover by hepatic CYP3A4, potentially decreasing the formation of the primary active metabolite, sunitinib N-oxide, and its deuterated counterpart (C₂₂D₁₀H₁₇FN₄O₃; MW: 424.535 g/mol) [3] [7].
  • Clinical Precedents: Parallels deuterated kinase inhibitors like donafenib (deuterated sorafenib), which demonstrated improved pharmacokinetics and reduced dosing frequency in hepatocellular carcinoma [2].

Table 2: Functional Comparison of Sunitinib and Sunitinib-d10

ParameterSunitinibSunitinib-d10Significance
Molecular Weight398.48 g/mol408.54 g/molMass shift detectable via mass spectrometry
VEGFR2 IC₅₀80 nM80 nMUnaltered target inhibition
Metabolic Site VulnerabilityHigh (N-deethylation)ReducedC–D bond resists oxidative cleavage
Key MetaboliteSunitinib N-oxideSunitinib N-oxide-d10Altered metabolite kinetics

Physicochemical Properties: Solubility, Stability, and Light Sensitivity

Solubility: Sunitinib-d10 exhibits limited aqueous solubility, similar to its non-deuterated parent. It is soluble in dimethyl sulfoxide (DMSO) at 20.83 mg/mL (50.99 mM) under heating (80°C) and sonication. This property necessitates organic solvents for in vitro assays [1].Stability: The compound is stable for ≥2 years at 4°C and ≥3 years at –20°C when stored as a powder. In DMSO solutions, it retains integrity for 6 months at –80°C and 1 month at –20°C. Deuterium substitution does not alter hydrolytic or thermal susceptibility but may reduce oxidative degradation rates in solution [1] [4].Light Sensitivity: Sunitinib-d10 is photosensitive due to its indole-derived chromophore. It forms a yellow crystalline solid and requires protection from light to prevent E/Z isomerization or oxidative decomposition [4] [8]. Handling must occur under amber light, and solutions should be stored in opaque containers.

Table 3: Physicochemical Profile of Sunitinib-d10

PropertyConditionsValueHandling Requirements
SolubilityDMSO, 80°C20.83 mg/mLSonication and heating required
Solid-State Stability-20°C (powder)>3 yearsDesiccated, inert atmosphere
Solution Stability-80°C (DMSO)6 monthsAliquoted to avoid freeze-thaw cycles
Light SensitivityAmbient lightHighAmber glassware; dark storage

Structural Elucidation via Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance: Sunitinib-d10 characterization employs ¹H/¹³C-NMR at 900 MHz and 225 MHz, respectively. Key features include:

  • Deuterium Signature: Absence of ¹H-NMR signals between 0.8–1.2 ppm (ethyl group protons), confirming deuteration at the –CH₂CH₃ sites. Labile N–H protons (pyrrole and indole) resonate at 10–12 ppm in D₂O/H₂O (9:1) [6].
  • ¹³C-NMR Splitting: The –N(CD₂CD₃)₂ group shows quintets for CD₂ (J₃C-D ≈ 19 Hz) and CD₃ (J₂C-D ≈ 2 Hz) due to ²H–¹³C coupling, distinguishing them from non-deuterated carbons [6].
  • Two-Dimensional NMR: Heteronuclear single quantum coherence–distortionless enhancement by polarization transfer (HSQC-DEPT) and heteronuclear multiple bond correlation (HMBC) verify deuterium positions and Z-configuration via ³J₅C-F couplings (≈15 Hz) in the fluoroindole ring [6] [7].

High-Resolution Mass Spectrometry: Electrospray ionization–quadrupole time-of-flight (ESI-QTOF) analysis confirms the molecular ion [M+H]⁺ at m/z 409.547, with a 0.99 ppm deviation from theoretical mass (408.54 g/mol). Isotopic clusters show a 10 Da shift versus non-deuterated sunitinib ([M+H]⁺ m/z 399.48) and a characteristic 1:1:1 pattern for D₁₀ labeling. Fragmentation patterns mirror sunitinib, except for deuterium-retaining ions (e.g., m/z 283.2 [C₁₇D₁₀H₆FN₂O₂]⁺) [3] [4] [7].

Hybrid Structural Validation: Combining NMR and HRMS data with in silico predictions (e.g., MetFrag) resolves ambiguities in metabolite identification, as demonstrated for deuterated analogs in plant and human metabolomics [7]. This approach differentiates sunitinib-d10 from its N-oxide metabolite, which shows a +16 Da shift (m/z 425.269) [3].

Properties

CAS Number

1126721-82-1

Product Name

Sunitinib-d10

IUPAC Name

N-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide

Molecular Formula

C22H27FN4O2

Molecular Weight

408.5 g/mol

InChI

InChI=1S/C22H27FN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-/i1D3,2D3,5D2,6D2

InChI Key

WINHZLLDWRZWRT-BLSNYXODSA-N

SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C

Synonyms

N-[2-(Diethyl-d10)aminoethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide; Sutent-d10; SU-11248-d10;

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C)C([2H])([2H])C([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.